molecular formula C17H19NO3 B5642725 N-(2-ethylphenyl)-2,6-dimethoxybenzamide CAS No. 331845-72-8

N-(2-ethylphenyl)-2,6-dimethoxybenzamide

Cat. No.: B5642725
CAS No.: 331845-72-8
M. Wt: 285.34 g/mol
InChI Key: YTKPHELBDRTSAP-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2,6-dimethoxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethyl group attached to the phenyl ring and two methoxy groups attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethylphenyl)-2,6-dimethoxybenzamide typically involves the reaction of 2,6-dimethoxybenzoic acid with 2-ethylphenylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods: For industrial-scale production, the process may involve the use of more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2-ethylphenyl)-2,6-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran (BH3-THF) complex.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in the presence of a suitable solvent.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Chemistry: N-(2-ethylphenyl)-2,6-dimethoxybenzamide is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of novel materials with specific properties.

Biology and Medicine: This compound has potential applications in medicinal chemistry as a lead compound for the development of new drugs. Its structural features make it a candidate for the design of molecules with anti-inflammatory, analgesic, or anticancer properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-2,6-dimethoxybenzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

  • N-(2-ethylphenyl)-2-methoxybenzamide
  • N-(2-ethylphenyl)-2,6-dihydroxybenzamide
  • N-(2-ethylphenyl)-2,6-dimethylbenzamide

Comparison: N-(2-ethylphenyl)-2,6-dimethoxybenzamide is unique due to the presence of two methoxy groups, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different solubility, stability, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

N-(2-ethylphenyl)-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-4-12-8-5-6-9-13(12)18-17(19)16-14(20-2)10-7-11-15(16)21-3/h5-11H,4H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTKPHELBDRTSAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=C(C=CC=C2OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201273933
Record name N-(2-Ethylphenyl)-2,6-dimethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201273933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331845-72-8
Record name N-(2-Ethylphenyl)-2,6-dimethoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=331845-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Ethylphenyl)-2,6-dimethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201273933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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